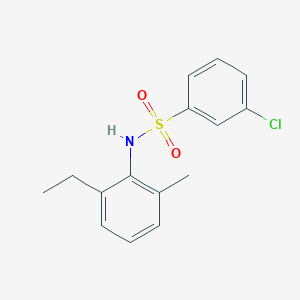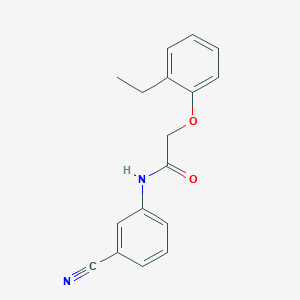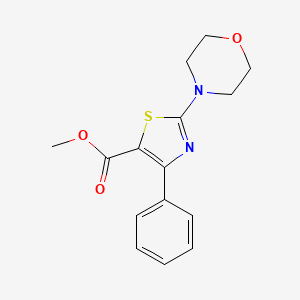![molecular formula C14H15BrN2O2 B7480288 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as BMS-204352, is a chemical compound that has been widely studied for its potential use in pharmaceuticals. This compound is a spirocyclic lactam that has been found to exhibit a range of interesting biological properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression and cell growth. By inhibiting the activity of HDACs, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione may be able to slow or stop the growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to have a range of biochemical and physiological effects in cells and organisms. In addition to its HDAC inhibitory activity, 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been found to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues, which may contribute to its therapeutic effects in certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is its specificity for HDACs. This compound has been found to selectively inhibit certain HDAC isoforms, which may allow for more precise targeting of specific disease pathways. However, one limitation of using 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione to minimize these effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. Another area of interest is in exploring the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to determine the full range of biological effects of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its potential use in treating other diseases and conditions.
Synthesemethoden
The synthesis of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been described in several studies. One of the most common methods involves the reaction of 4-bromobenzylamine with cyclohexanone in the presence of a Lewis acid catalyst, followed by cyclization with phosgene. This method has been found to be efficient and reliable, and has been used in many studies to produce 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in large quantities.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential use in treating a range of diseases and conditions. One of the most promising applications is in the treatment of cancer, where 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to inhibit the growth of tumor cells in vitro and in vivo. Other studies have investigated the use of 3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in treating inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-11-5-3-10(4-6-11)9-17-12(18)14(16-13(17)19)7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALVRMDORGBJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)
![3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)
![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)


![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)




![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)